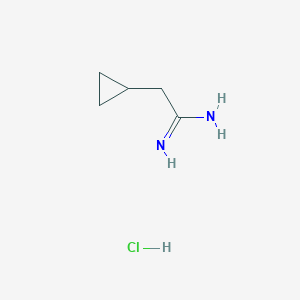
1-(2-Amino-2-phenylethyl)-1,2-dihydropyridin-2-one hydrochloride
説明
This typically includes the compound’s systematic name, its molecular formula, and its structural formula. The compound’s classification and its role or uses in various industries or research might also be included.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions.Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule and the bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include its reactivity with other compounds and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).科学的研究の応用
Formation and Reactivity of Dihydropyridine Derivatives
Dihydropyridines, including structures similar to 1-(2-Amino-2-phenylethyl)-1,2-dihydropyridin-2-one hydrochloride, have been extensively studied for their formation processes and reactivity. For instance, the formation of heterocyclic aromatic amines like PhIP through reactions involving phenylacetaldehyde and 2-phenylethylamine demonstrates the reactivity of related compounds under thermal conditions (Zöchling & Murkovic, 2002). Such insights are crucial for understanding the chemical pathways and potential applications of dihydropyridines in synthetic chemistry.
Catalytic Reductions and Synthesis
Research into chiral bridged macrocyclic 1,4-dihydropyridines explores their potential for enantioselective reductions, indicating the utility of dihydropyridine derivatives in asymmetric synthesis (Talma et al., 1985). This application is vital for the development of pharmaceuticals and complex organic molecules, showcasing the versatility of dihydropyridine derivatives in catalysis and organic synthesis.
Biomedical Applications
Dihydropyridine derivatives are also explored for their biomedical potentials, such as inhibitors for specific enzymes. For example, elastase inhibitors based on 1,4-bisphenyl-1,4-dihydropyridine derivatives offer insights into the therapeutic applications of these compounds in treating chronic diseases (Reboud-Ravaux, 2004). Moreover, the study of hydroxylated dihydropyridine analogs inhibiting dihydropteridine reductase highlights their significance in neurochemical research and potential therapeutic applications (Abell et al., 1984).
Synthesis and Functionalization
The modular synthesis of chiral 1,2-dihydropyridines showcases advanced methodologies in organic chemistry, facilitating the creation of structurally diverse compounds (Mu et al., 2021). Such strategies enable the exploration of new materials and molecules with potential applications in drug development and material science.
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It’s important for handling, storage, and disposal of the compound.
将来の方向性
This involves discussing potential future research directions or applications for the compound. This could be based on its properties, its role in certain reactions, or its effects in biological systems.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
特性
IUPAC Name |
1-(2-amino-2-phenylethyl)pyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c14-12(11-6-2-1-3-7-11)10-15-9-5-4-8-13(15)16;/h1-9,12H,10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVDXLCLDDKTOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CC=CC2=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-2-phenylethyl)-1,2-dihydropyridin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






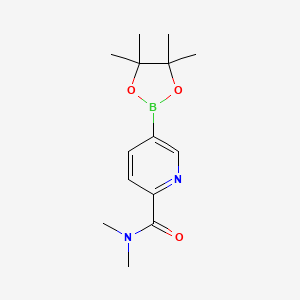

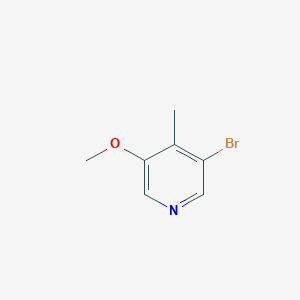
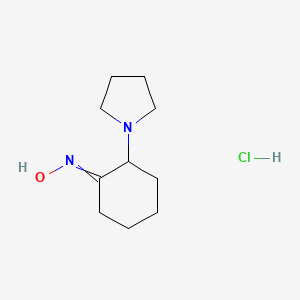

![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1528961.png)
![Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1528963.png)
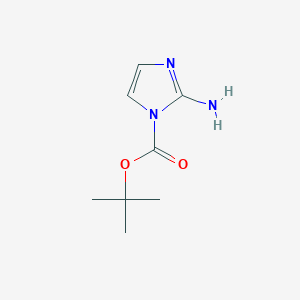
![1-[(3-bromophenyl)methyl]-1H-pyrazole](/img/structure/B1528967.png)

